molecular formula C15H21NO3S B7547120 5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide

5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide

Cat. No. B7547120
M. Wt: 295.4 g/mol
InChI Key: IUNHXKUJHNXXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the cannabinoid receptors, and its chemical structure is similar to that of other synthetic cannabinoids.

Mechanism of Action

5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When 5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide binds to these receptors, it activates a cascade of signaling pathways that lead to various physiological effects. These effects include the modulation of neurotransmitter release, the regulation of gene expression, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can lead to feelings of euphoria and pleasure. It has also been shown to decrease the release of GABA, which can lead to increased anxiety and paranoia. Other physiological effects of 5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide include increased heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on the human body in a controlled setting. However, one limitation of using 5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide is its potential for abuse and dependence. Researchers must take precautions to ensure that the substance is used safely and responsibly.

Future Directions

There are many possible future directions for research on 5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body, including the potential for addiction and other adverse effects. Additionally, researchers may investigate the use of 5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide is synthesized from 2,4-dimethylbenzaldehyde and 5-methoxy-1H-indole-3-carboxylic acid. The reaction is catalyzed by p-toluenesulfonic acid, and the resulting product is purified using chromatography. The yield of 5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide is typically around 50%.

Scientific Research Applications

5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood. Studies have also investigated the potential therapeutic uses of 5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide in the treatment of various medical conditions, such as chronic pain and anxiety disorders.

properties

IUPAC Name

5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-6-8-16(9-7-2)20(17,18)15-11-14(19-5)12(3)10-13(15)4/h6-7,10-11H,1-2,8-9H2,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNHXKUJHNXXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide

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